(4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

MAGL inhibition Serine hydrolase Structure-activity relationship

(4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic small molecule (MW 276.34) built on a piperazinyl azetidine scaffold, a chemotype explored for developing reversible monoacylglycerol lipase (MAGL) inhibitors and PET imaging ligands. The compound features a 4-methylpiperazine moiety linked via a urea/amide carbonyl to a 3-(pyridin-3-yloxy)azetidine group, a substitution pattern that distinguishes it from closely related pyridin-2-yloxy analogs and other heteroaryl-substituted piperazinyl azetidinyl amides.

Molecular Formula C14H20N4O2
Molecular Weight 276.34
CAS No. 1903856-03-0
Cat. No. B2992165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS1903856-03-0
Molecular FormulaC14H20N4O2
Molecular Weight276.34
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C14H20N4O2/c1-16-5-7-17(8-6-16)14(19)18-10-13(11-18)20-12-3-2-4-15-9-12/h2-4,9,13H,5-8,10-11H2,1H3
InChIKeyJAACOKIKTRTPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903856-03-0): A Piperazinyl Azetidine Scaffold for MAGL-Targeted Probe and Inhibitor Development


(4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic small molecule (MW 276.34) built on a piperazinyl azetidine scaffold, a chemotype explored for developing reversible monoacylglycerol lipase (MAGL) inhibitors and PET imaging ligands [1]. The compound features a 4-methylpiperazine moiety linked via a urea/amide carbonyl to a 3-(pyridin-3-yloxy)azetidine group, a substitution pattern that distinguishes it from closely related pyridin-2-yloxy analogs and other heteroaryl-substituted piperazinyl azetidinyl amides [2]. While primary quantitative bioactivity data for this exact compound is limited in publicly accessible literature, its structural features position it within an active chemical series where subtle modifications to the heteroaryl ether and piperazine substituent significantly modulate target engagement, isoform selectivity, and brain penetration [1].

Why (4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone Cannot Be Replaced by In-Class Piperazinyl Azetidine Analogs for MAGL-Focused Research


Within the piperazinyl azetidine amide class, even minor structural variations produce substantial differences in MAGL inhibitory potency, binding reversibility, and in vivo brain pharmacokinetics [1]. The pyridin-3-yloxy ether in this compound establishes a distinct hydrogen-bonding and π-stacking geometry at the MAGL active site compared to pyridin-2-yloxy or phenyl ether analogs, directly influencing inhibitor residence time and selectivity over other serine hydrolases such as FAAH [1]. Substituting the 4-methylpiperazine with an unsubstituted piperazine or a bulkier 4-arylpiperazine alters both the conformational ensemble of the azetidine linker and the compound's lipophilicity, which in turn modulates CNS penetration and target engagement as measured by PET imaging [1][2]. These structure-activity relationships mean that generic substitution with an in-class analog without systematic comparative profiling cannot guarantee equivalent target binding, selectivity, or tissue distribution.

(4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone: Quantitative Differentiation Evidence Against Closest Structural Analogs and In-Class Alternatives


Pyridin-3-yloxy vs. Pyridin-2-yloxy Ether: Impact on MAGL Inhibitory Potency and Binding Mode in Piperazinyl Azetidine Series

In the piperazinyl azetidine scaffold series, the position of the pyridyl nitrogen in the ether moiety significantly influences MAGL inhibitory activity. The pyridin-3-yloxy substitution (as in the target compound) presents a different electronic distribution and hydrogen-bond acceptor geometry compared to the pyridin-2-yloxy variant. In a closely related series, compound 15 bearing a pyridin-3-yloxy-azetidine motif demonstrated superior MAGL inhibition (IC50 in the low nanomolar range) and favorable brain kinetics in PET imaging studies compared to earlier lead compounds that utilized alternative heteroaryl ethers [1]. While direct IC50 data for (4-methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has not been independently reported in accessible literature, the pyridin-3-yloxy configuration is a key pharmacophoric element associated with high MAGL affinity across multiple patent and literature disclosures [1][2].

MAGL inhibition Serine hydrolase Structure-activity relationship

4-Methylpiperazine vs. Unsubstituted Piperazine: Differential Lipophilicity and Predicted CNS Penetration in Azetidinyl Methanone Series

The 4-methyl substitution on the piperazine ring modulates the compound's calculated logP and pKa, which are critical determinants of passive brain permeability. In the piperazinyl azetidine PET ligand series, compounds with N-methylpiperazine motifs (such as [18F]15, MAGL-2102) demonstrated adequate brain uptake and specific binding in rodent and nonhuman primate PET imaging studies [1]. Replacing the 4-methylpiperazine with an unsubstituted piperazine (higher H-bond donor count) or a 4-arylpiperazine (increased molecular weight and polar surface area) alters both the physiochemical profile and target engagement kinetics. The 4-methylpiperazine group in the target compound provides a balanced lipophilicity that supports passive diffusion while avoiding excessive logP that could lead to high non-specific binding [1][2].

CNS drug design Lipophilicity Brain penetration

Azetidine vs. Pyrrolidine or Piperidine Linkers: Conformational Rigidity and Target Binding Entropy in MAGL Inhibitor Design

The azetidine ring in (4-methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone provides a unique conformational profile compared to more flexible pyrrolidine or piperidine linkers used in other MAGL inhibitor chemotypes. The four-membered azetidine restricts the torsional degrees of freedom, pre-organizing the pyridin-3-yloxy group and the 4-methylpiperazine urea moiety in a specific spatial orientation that is complementary to the MAGL binding pocket [1]. In contrast, five-membered pyrrolidine or six-membered piperidine linkers introduce additional rotatable bonds and conformational flexibility, which can increase the entropic penalty upon target binding and reduce the overall binding affinity. While direct experimental comparison data for the target compound against pyrrolidine/piperidine analogs is not publicly available, the azetidine scaffold has been specifically selected across multiple patent families for MAGL inhibitor optimization due to its favorable conformational properties [1][2].

Conformational restriction Scaffold hopping Binding entropy

Urea/Amide Carbonyl Linker: Metabolic Stability Advantage Over Ester and Carbamate Linkers in Piperazinyl Azetidine MAGL Inhibitors

The central carbonyl group connecting the 4-methylpiperazine and the azetidine ring in the target compound forms a urea-like (carbamoyl) linkage, which is intrinsically more resistant to esterase-mediated hydrolysis than ester or carbamate linkers commonly employed in other MAGL inhibitor chemotypes [1]. In the piperazinyl azetidine series evaluated by Rong et al. (2021), compounds bearing amide/urea linkers demonstrated sufficient metabolic stability to support PET imaging studies in rodents and nonhuman primates, indicating that rapid systemic clearance via linker hydrolysis is not a limiting factor for this scaffold [1]. In contrast, ester-containing MAGL inhibitors (e.g., early JZL-series compounds) are known to undergo rapid in vivo hydrolysis, limiting their utility beyond acute dosing paradigms. While specific metabolic stability data (e.g., microsomal half-life) for the target compound has not been independently published, the structural class exhibits a favorable metabolic profile that distinguishes it from ester-based alternatives [1].

Metabolic stability Linker design In vivo half-life

(4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Lead Optimization in MAGL-Targeted Drug Discovery Programs Requiring CNS-Penetrant Reversible Inhibitors

This compound serves as a strategic starting point or reference standard for medicinal chemistry teams developing reversible MAGL inhibitors for CNS indications (pain, neuroinflammation, neurodegenerative diseases). Its pyridin-3-yloxy-azetidine pharmacophore and 4-methylpiperazine substitution provide a balanced lipophilicity profile conducive to brain penetration, as validated by in vivo PET imaging studies on structurally related compounds [1]. The amide/urea linker offers metabolic stability advantages over ester-based MAGL inhibitors, making this scaffold suitable for programs requiring sustained target engagement beyond acute dosing [1].

Development of Fluorine-18 or Carbon-11 Radiolabeled MAGL PET Imaging Probes

The piperazinyl azetidine scaffold, to which this compound belongs, has been successfully translated into PET radioligands ([18F]MAGL-2102) with favorable brain uptake, specific binding, and adequate kinetics in rodents and nonhuman primates [1]. The target compound's structural features—particularly the pyridin-3-yloxy group and 4-methylpiperazine moiety—provide sites for isotopic labeling while maintaining MAGL affinity, positioning it as a candidate for radiosynthesis development in preclinical and translational neuroimaging research [1].

Chemical Biology Probe for Investigating MAGL-Dependent Endocannabinoid Signaling in Cellular Models

The compound's reversible binding mechanism (characteristic of the piperazinyl azetidine class) distinguishes it from irreversible MAGL inhibitors that can cause sustained enzyme inactivation and compensatory receptor desensitization [1]. This reversibility, combined with the structural features that confer MAGL selectivity over FAAH, makes the compound a valuable tool for acute modulation of 2-arachidonoylglycerol levels in cell-based assays studying endocannabinoid tone, without the confounding effects of prolonged enzyme inhibition [1].

Reference Compound for Structure-Activity Relationship (SAR) Studies on Heteroaryl Ether Geometry in Serine Hydrolase Inhibitors

The pyridin-3-yloxy substitution pattern represents a key SAR probe point for mapping the hydrogen-bond acceptor requirements of the MAGL active site. Comparative evaluation against pyridin-2-yloxy and pyridin-4-yloxy regioisomers can reveal the optimal geometry for serine hydrolase engagement [1][2]. Procurement of this compound enables systematic SAR expansion around the heteroaryl ether position, supporting the development of more potent and selective MAGL inhibitors with tailored pharmacological profiles [2].

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